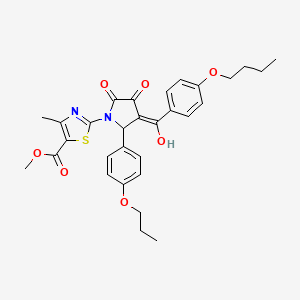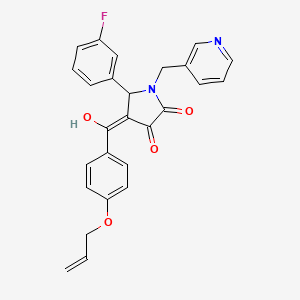
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-bromobenzoato de 4-(2-(anilinocarbotioil)carbohidrazonoil)-2-metoxifenilo es un compuesto orgánico complejo con la fórmula molecular C21H16BrN3O2S. Este compuesto destaca por su estructura única, que incluye un grupo anilinocarbotioil, un grupo carbohidrazonoil y una porción de bromobenzoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-bromobenzoato de 4-(2-(anilinocarbotioil)carbohidrazonoil)-2-metoxifenilo normalmente implica múltiples pasos:
Formación del intermedio anilinocarbotioil: Este paso implica la reacción de anilina con disulfuro de carbono en presencia de una base para formar el intermedio anilinocarbotioil.
Formación del intermedio carbohidrazonoil: El intermedio anilinocarbotioil se hace reaccionar luego con hidrato de hidracina para formar el intermedio carbohidrazonoil.
Acoplamiento con ácido 3-bromobenzoico: El intermedio carbohidrazonoil finalmente se acopla con ácido 3-bromobenzoico en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, a menudo utilizando sistemas automatizados para controlar con precisión la temperatura, la presión y la adición de reactivos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-bromobenzoato de 4-(2-(anilinocarbotioil)carbohidrazonoil)-2-metoxifenilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El átomo de bromo en la porción de 3-bromobenzoato puede ser sustituido por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Aminas o tioles en presencia de una base como la trietilamina.
Productos principales
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con menos dobles enlaces o átomos de oxígeno.
Sustitución: Derivados sustituidos donde el átomo de bromo es reemplazado por otro grupo.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas rutas de reacción y el desarrollo de nuevos compuestos.
Biología
En la investigación biológica, el 3-bromobenzoato de 4-(2-(anilinocarbotioil)carbohidrazonoil)-2-metoxifenilo se estudia por su potencial como sonda bioquímica. Puede interactuar con varias biomoléculas, proporcionando información sobre procesos y vías biológicas.
Medicina
En la química medicinal, este compuesto se investiga por sus posibles propiedades terapéuticas. Su capacidad de interactuar con objetivos moleculares específicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades donde estos objetivos están involucrados.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas. Su estructura química única permite la creación de materiales con características de rendimiento mejoradas.
Mecanismo De Acción
El mecanismo de acción del 3-bromobenzoato de 4-(2-(anilinocarbotioil)carbohidrazonoil)-2-metoxifenilo implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y los objetivos moleculares que se están estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 3-bromobenzoato de 4-(2-(anilinocarbotioil)carbohidrazonoil)fenilo
- 3-bromobenzoato de 4-(2-(4-nitrobenzoil)carbohidrazonoil)fenilo
Singularidad
El 3-bromobenzoato de 4-(2-(anilinocarbotioil)carbohidrazonoil)-2-metoxifenilo es único debido a su combinación específica de grupos funcionales. Esta combinación permite una amplia gama de reacciones químicas e interacciones con objetivos biológicos, lo que lo convierte en un compuesto versátil en investigación y aplicaciones industriales.
Propiedades
Número CAS |
769149-30-6 |
|---|---|
Fórmula molecular |
C22H18BrN3O3S |
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H18BrN3O3S/c1-28-20-12-15(14-24-26-22(30)25-18-8-3-2-4-9-18)10-11-19(20)29-21(27)16-6-5-7-17(23)13-16/h2-14H,1H3,(H2,25,26,30)/b24-14+ |
Clave InChI |
WIXSHVYLHAVXAP-ZVHZXABRSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=S)NC2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12016929.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016931.png)

![2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide](/img/structure/B12016947.png)

![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016951.png)
![(5Z)-3-sec-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016979.png)

![[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016991.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016992.png)

![ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016999.png)

